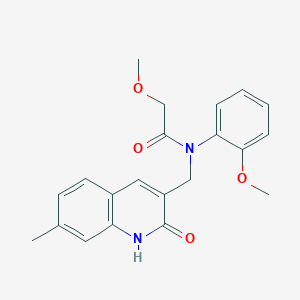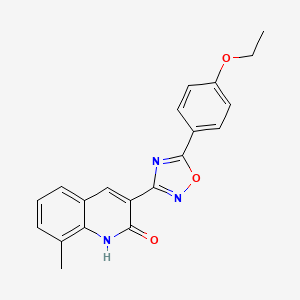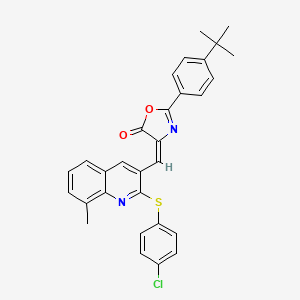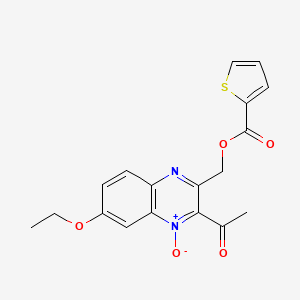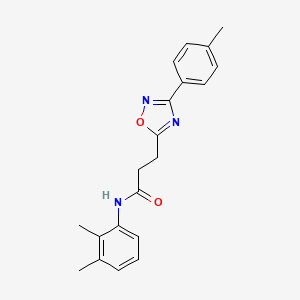
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide, also known as POF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. POF is a fluorescent molecule that has been widely used in biological research as a probe to detect various biomolecules.
Mecanismo De Acción
The mechanism of action of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide involves its ability to selectively bind to specific biomolecules. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide contains a furan ring and an oxadiazole ring, which are responsible for its fluorescence. When N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide binds to a biomolecule, the fluorescence of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is altered, allowing for the detection of the biomolecule.
Biochemical and Physiological Effects
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to have minimal biochemical and physiological effects on cells and tissues. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide is non-toxic and does not affect cell viability or function. This makes N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide a valuable tool for studying biological processes without interfering with them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide in lab experiments include its high sensitivity and selectivity for specific biomolecules, its non-toxic nature, and its ability to be used in live cells and tissues. The limitations of using N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide include its limited photostability, which can affect its fluorescence over time, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide in biological research. One area of interest is the development of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide-based biosensors for the detection of disease biomarkers. Another area of interest is the use of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide in imaging techniques such as fluorescence microscopy and positron emission tomography (PET) imaging. Additionally, the development of new N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide derivatives with improved photostability and solubility in aqueous solutions is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide involves the reaction of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline with furan-2-carboxylic acid chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been extensively used in biological research as a fluorescent probe to detect various biomolecules such as proteins, DNA, and RNA. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been shown to selectively bind to specific biomolecules, making it a valuable tool for studying their structure and function. N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has also been used to detect cancer cells and monitor their growth, making it a potential tool for cancer diagnosis and treatment.
Propiedades
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-4-6-14(7-5-13)18-22-20(26-23-18)15-8-10-16(11-9-15)21-19(24)17-3-2-12-25-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBNEBVFVMGMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7687913.png)
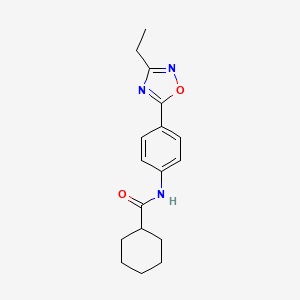


![2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7687950.png)
